Gamma-CEHC
Overview
Description
Gamma-Carboxyethyl Hydroxychroman (Gamma-CEHC) is a metabolite of gamma-tocopherol, a form of vitamin E. It is primarily excreted in the urine and is known for its antioxidant properties. This compound is a significant biomarker for vitamin E intake and status, especially in dietary studies .
Preparation Methods
Gamma-CEHC is synthesized through the metabolism of gamma-tocopherol in the liver. The process involves the oxidation of gamma-tocopherol to form this compound, which is then conjugated with glucuronic acid to form this compound glucuronide
Chemical Reactions Analysis
Gamma-CEHC undergoes several types of chemical reactions:
Oxidation: this compound is formed through the oxidation of gamma-tocopherol.
Conjugation: It is conjugated with glucuronic acid to form this compound glucuronide.
Common reagents and conditions for these reactions include enzymes involved in the metabolism of vitamin E and conditions that mimic the physiological environment of the liver.
Scientific Research Applications
Gamma-CEHC has several scientific research applications:
Biomarker for Vitamin E Intake: It is used as a biomarker to assess vitamin E intake and status in dietary studies.
Antioxidant Activity: This compound exhibits antioxidant properties, which are studied for their potential protective effects against oxidative stress-induced cytotoxicity.
Kidney Function: This compound has been identified as a novel metabolite associated with kidney function and may serve as an early biomarker for kidney health.
Mechanism of Action
Gamma-CEHC exerts its effects primarily through its antioxidant properties. It up-regulates the expression of heme oxygenase-1 (HO-1) via the promotion of the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2). This mechanism provides cytoprotection against oxidative stress-induced cytotoxicity . Additionally, this compound acts as a radical scavenger, neutralizing reactive oxygen species and protecting cellular components from oxidative damage .
Comparison with Similar Compounds
Gamma-CEHC is similar to other metabolites of vitamin E, such as alpha-carboxyethyl hydroxychroman (Alpha-CEHC). Both compounds are formed through the metabolism of their respective tocopherols and exhibit antioxidant properties. this compound is unique in its specific formation from gamma-tocopherol and its distinct role as a biomarker for gamma-tocopherol intake .
Similar Compounds
- Alpha-Carboxyethyl Hydroxychroman (Alpha-CEHC)
- Delta-Carboxyethyl Hydroxychroman (Delta-CEHC)
- Beta-Carboxyethyl Hydroxychroman (Beta-CEHC)
These compounds share similar metabolic pathways and antioxidant properties but differ in their specific parent tocopherols and biological roles.
Biological Activity
Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant metabolite of gamma-tocopherol, a form of vitamin E. It has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antioxidant contexts. This article explores the biological activity of γ-CEHC, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of γ-CEHC is characterized by:
- Molecular Formula : CHO
- Molecular Weight : 278.30 g/mol
- Structural Features : It contains a chroman ring with carboxyethyl and hydroxy substituents.
Metabolism
Gamma-tocopherol is metabolized primarily via cytochrome P450 enzymes, particularly CYP4F2, leading to the formation of γ-CEHC. Studies indicate that:
- Conversion Pathway : γ-Tocopherol undergoes ω-hydroxylation followed by β-oxidation, resulting in γ-CEHC as a terminal metabolite .
- Distribution : Following metabolism, γ-CEHC can be found in various tissues, including the liver and kidneys .
Anti-inflammatory Properties
Research indicates that γ-CEHC exhibits notable anti-inflammatory effects:
- Inhibition of Pro-inflammatory Mediators : In vitro studies show that γ-CEHC inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in monocytes challenged with lipopolysaccharides (LPS) .
- Mechanism of Action : It competes with arachidonic acid at the active site of cyclooxygenase-2 (COX-2), reducing eicosanoid synthesis .
Antioxidant Activity
γ-CEHC also demonstrates antioxidant properties:
- Scavenging Free Radicals : It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
- Reduction of Oxidative Stress : Supplementation with gamma-tocopherol increases serum levels of γ-CEHC, which correlates with decreased systemic oxidative stress markers in human studies .
Natriuretic Effects
Recent findings suggest that γ-CEHC may have natriuretic effects:
- Potassium Channel Inhibition : Studies have indicated that γ-CEHC can inhibit specific potassium channels in renal cells, contributing to its natriuretic activity .
Study 1: Effects on Asthmatic Patients
In a clinical trial involving asthmatic patients:
- Design : Participants received gamma-tocopherol supplementation.
- Findings : Increased levels of γ-CEHC were observed alongside reduced inflammatory responses in peripheral blood mononuclear cells following LPS exposure .
Study 2: Metabolite Measurement Post-Supplementation
A study measuring vitamin E metabolites post-supplementation revealed:
- Results : After administration of gamma-tocopherol, there was a significant increase in serum γ-CEHC levels while gamma-tocopherol levels decreased .
Data Table: Biological Activities of Gamma-CEHC
Properties
IUPAC Name |
3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276333, DTXSID10939039 | |
Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | gamma-CEHC | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
178167-75-4, 178167-77-6 | |
Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | gamma-CEHC | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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